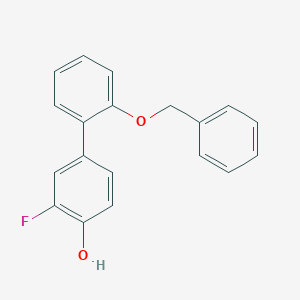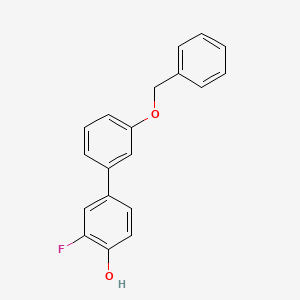
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (5-DMSF-2-FP) is an organic compound belonging to the class of sulfonamides. It is a white powder with a molecular weight of 302.3 g/mol and a melting point of 230-232°C. 5-DMSF-2-FP has a variety of applications in organic synthesis and medicinal chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are discussed in
作用機序
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of this enzyme, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is thought to reduce the production of prostaglandins, which are involved in the inflammation and pain associated with certain diseases.
Biochemical and Physiological Effects
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, it has been shown to reduce the production of prostaglandins, which are involved in the inflammation and pain associated with certain diseases. It has also been shown to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
実験室実験の利点と制限
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments is that it is easily synthesized and is relatively inexpensive. However, it is important to note that the compound is not approved for use in humans, and therefore its use in laboratory experiments should be limited to in vitro studies. In addition, the compound is not very soluble in water, and therefore it should be stored in anhydrous conditions.
将来の方向性
The potential future directions for the use of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% include further research into its mechanism of action, as well as its potential use as an anti-inflammatory, analgesic, and antipyretic agent. In addition, further research could be conducted into its potential use as an inhibitor of COX-2, as well as its potential use as a synthetic intermediate in the synthesis of various pharmaceuticals. Finally, further research could be conducted into its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases.
合成法
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is synthesized via a four-step process. The first step involves the reaction of 4-chloro-2-fluorophenol with 3-dimethylsulfamoylphenylacetic acid in the presence of a base and a catalyst. The second step involves the reaction of the resulting compound with 2-chloro-5-methylthiophene in the presence of a base and a catalyst. The third step involves the reaction of the resulting compound with dimethylsulfamoyl chloride in the presence of a base and a catalyst. Finally, the fourth step involves the reaction of the resulting compound with 3-dimethylsulfamoylphenylacetic acid in the presence of a base and a catalyst.
科学的研究の応用
5-(3-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been used in the synthesis of various sulfonamide-based compounds, such as 5-methyl-2-fluoro-4-chlorophenol and 2-fluoro-4-chlorophenol. In addition, it has been used in the synthesis of various pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs).
特性
IUPAC Name |
3-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-13(15)14(17)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNPTZVJFINZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














